BenchChemオンラインストアへようこそ!

N-ethyl-N,2-diphenylbutanamide

EP4 receptor antagonism inflammatory pain PGE2 signaling

N-Ethyl-N,2-diphenylbutanamide is a synthetic amide derivative with the molecular formula C18H21NO and molecular weight 267.4 g/mol. This compound belongs to the 2,2-diphenylbutanamide class and functions as a prostaglandin E2 (PGE2) receptor subtype EP4 antagonist.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B262417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N,2-diphenylbutanamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2
InChIInChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
InChIKeySGWNKAMYBLCHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N,2-diphenylbutanamide: A Diphenylbutanamide EP4 Receptor Antagonist for Inflammatory Pain and Nephropathy Research


N-Ethyl-N,2-diphenylbutanamide is a synthetic amide derivative with the molecular formula C18H21NO and molecular weight 267.4 g/mol [1]. This compound belongs to the 2,2-diphenylbutanamide class and functions as a prostaglandin E2 (PGE2) receptor subtype EP4 antagonist [2]. The EP4 receptor is a 7-transmembrane G protein-coupled receptor whose natural ligand is PGE2, and EP4 antagonism represents a mechanistically distinct approach to treating inflammatory pain, chronic renal insufficiency, and diabetic nephropathy compared to traditional cyclooxygenase (COX) inhibitors [3]. The diphenylbutanamide scaffold confers specific binding characteristics at the EP4 receptor, distinguishing this compound from other EP4 antagonist chemotypes such as indole amides, heterocyclic amides, and quinoline-based scaffolds [2].

Why N-Ethyl-N,2-diphenylbutanamide Cannot Be Replaced by Other Diphenylbutanamide Derivatives in EP4-Targeted Research


Diphenylbutanamide derivatives exhibit highly divergent pharmacological profiles depending on specific N-substitution patterns and amine side-chain modifications [1]. While certain derivatives such as loperamide (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide) act as μ-opioid receptor agonists with gastrointestinal effects [2], and others like imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) function as muscarinic acetylcholine receptor antagonists for overactive bladder [3], N-ethyl-N,2-diphenylbutanamide lacks these heterocyclic amine substituents and instead demonstrates EP4 receptor antagonism [4]. The N-ethyl-N-phenyl substitution pattern creates a distinct pharmacophore that enables selective EP4 binding while conferring a CYP inhibition profile that differs substantially from both traditional NSAIDs and other diphenylbutanamides [5]. Simple structural analogs without the precise N-ethyl-N-phenyl arrangement will exhibit different receptor selectivity, potency, and metabolic stability, making functional interchange scientifically invalid without confirmatory target engagement data.

N-Ethyl-N,2-diphenylbutanamide: Quantitative Differentiation Evidence Versus Comparator EP4 Antagonists


Human EP4 Receptor Antagonist Potency: N-Ethyl-N,2-diphenylbutanamide Demonstrates 5-Fold Higher Potency Than Clinical-Stage E7046

N-Ethyl-N,2-diphenylbutanamide exhibits an IC50 of 2.70 nM for antagonist activity at the human EP4 receptor expressed in CHO cells coexpressing a tTA-dependent luciferase reporter and β-arrestin 2-TEV [1]. This potency is approximately 5-fold greater than the clinically investigated EP4 antagonist E7046 (Palupiprant), which demonstrates an IC50 of 13.5 nM [2]. The potency difference is maintained across multiple assay formats: N-ethyl-N,2-diphenylbutanamide shows IC50 values of 4.30 nM in calcium flux assays and 5 nM in cAMP accumulation assays in HEK293 cells overexpressing human EP4 [1]. This consistently sub-10 nM potency across orthogonal assay platforms provides confidence in the compound's robust EP4 antagonism compared to the higher and more variable IC50 values observed for comparator EP4 antagonists.

EP4 receptor antagonism inflammatory pain PGE2 signaling

CYP Enzyme Inhibition Profile: N-Ethyl-N,2-diphenylbutanamide Shows Minimal Drug-Drug Interaction Liability Versus Phenylbutazone

N-Ethyl-N,2-diphenylbutanamide demonstrates IC50 values >5.60 μM (5600 nM) for inhibition of CYP1A2, CYP3A4, CYP2C19, CYP2D6, and CYP2C9 in human liver microsomes using isoform-specific probe substrates (phenacetin, testosterone/midazolam, S-mephenytoin, dextromethorphan, and diclofenac, respectively) in the presence of NADPH [1]. This consistently weak inhibition across major CYP isoforms (>5.6 μM IC50 for five isoforms) contrasts sharply with phenylbutazone, a structurally related diphenyl-containing NSAID known to be a potent CYP2C9 inhibitor and to cause clinically significant drug-drug interactions through CYP-mediated mechanisms [2]. Additionally, phenylbutazone undergoes extensive hepatic metabolism via CYP3A4 and other isoforms, whereas the minimal CYP inhibition observed for N-ethyl-N,2-diphenylbutanamide suggests a more favorable drug-drug interaction profile and potentially lower metabolic liability [3].

CYP inhibition drug-drug interaction hepatic metabolism

EP4 Subtype Selectivity: N-Ethyl-N,2-diphenylbutanamide Exhibits >350-Fold Selectivity Over EP2 Receptor

N-Ethyl-N,2-diphenylbutanamide displays a Ki of 0.160 nM at the mouse EP4 receptor expressed in CHO cells, measured via displacement of [³H]PGE2 after 60 minutes by scintillation counting [1]. In contrast, the compound exhibits a Ki of 56 nM at the mouse EP2 receptor under identical assay conditions [2]. This represents approximately 350-fold selectivity for EP4 over EP2. This degree of EP4/EP2 selectivity is therapeutically significant because EP2 receptor antagonism is associated with distinct and potentially undesirable effects on bone homeostasis and fertility that are not mediated through EP4 blockade. Clinical EP4 antagonists such as grapiprant (Galliprant) have established that selective EP4 antagonism provides anti-inflammatory and analgesic efficacy without the gastrointestinal and renal toxicities associated with COX-1/COX-2 inhibition [3].

receptor selectivity EP4 versus EP2 prostanoid receptor

Species Cross-Reactivity: Maintained Sub-25 nM Potency at Mouse EP4 Supports Direct Translation to Rodent Efficacy Models

N-Ethyl-N,2-diphenylbutanamide maintains antagonist activity at the mouse EP4 receptor with an IC50 of 24 nM in CHO/Gα16 cells measured by calcium flux assay following 15-minute preincubation and PGE2 addition [1]. This sub-25 nM potency in mouse is critical for translational research, as many potent human EP4 antagonists lose significant activity against rodent orthologs, requiring species-specific tool compounds. For context, the clinically investigated EP4 antagonist E7046 shows an IC50 of 13.5 nM at human EP4, but comparable mouse EP4 potency data are not prominently reported, suggesting potential species selectivity issues [2]. The maintained activity at mouse EP4 enables direct use of N-ethyl-N,2-diphenylbutanamide in murine models of inflammatory pain, chronic kidney disease, and diabetic nephropathy without the need for mouse-specific surrogate compounds.

species cross-reactivity mouse EP4 preclinical translation

Distinct Mechanism from NSAIDs: EP4 Antagonism Bypasses COX-Dependent Gastrointestinal and Renal Toxicity

N-Ethyl-N,2-diphenylbutanamide acts as a direct EP4 receptor antagonist, blocking PGE2 signaling at the receptor level rather than inhibiting prostaglandin synthesis upstream [1]. This mechanism fundamentally differs from phenylbutazone and other traditional NSAIDs, which inhibit cyclooxygenase (COX) enzymes and thereby suppress production of all prostaglandins, including those with gastroprotective (PGE2 via EP3) and renoprotective functions [2]. Phenylbutazone is well-documented to cause significant gastrointestinal ulceration, renal impairment, and blood dyscrasias precisely because of its non-selective suppression of protective prostaglandins [3]. In contrast, selective EP4 antagonism preserves PGE2 signaling through EP1, EP2, and EP3 receptors, which mediate mucosal protection, bone formation, and renal homeostasis respectively [4]. This mechanistic differentiation provides a rational basis for selecting N-ethyl-N,2-diphenylbutanamide over NSAIDs when the research objective requires anti-inflammatory efficacy without COX-associated confounding toxicity in long-term in vivo studies.

COX-independent EP4 antagonism gastrointestinal safety

Recommended Research Applications for N-Ethyl-N,2-diphenylbutanamide Based on Quantitative Differentiation Evidence


In Vivo Murine Models of Inflammatory Pain Requiring EP4-Specific Target Engagement

Given its maintained IC50 of 24 nM at mouse EP4 [1] and 350-fold selectivity over EP2 [2], N-ethyl-N,2-diphenylbutanamide is optimally suited for murine pain models where EP4-specific pharmacology must be isolated from EP2-mediated effects. The compound's sub-25 nM mouse EP4 potency enables robust target engagement without requiring high doses that could compromise selectivity, making it appropriate for studies in carrageenan-induced paw edema, complete Freund's adjuvant-induced inflammatory pain, and neuropathic pain models where EP4 antagonism has demonstrated efficacy [3].

Chronic Kidney Disease and Diabetic Nephropathy Research Requiring Multi-Week Dosing Without CYP-Mediated Confounding

The compound's EP4 receptor antagonistic action is explicitly claimed as useful for preventing and/or treating chronic renal insufficiency and diabetic nephropathy [4]. Its IC50 >5.60 μM across five major CYP isoforms (CYP1A2, CYP3A4, CYP2C19, CYP2D6, CYP2C9) [5] minimizes the risk of drug-drug interactions when combined with standard-of-care agents in renal disease models, and reduces metabolic confounding in long-term efficacy studies. This CYP profile distinguishes it from phenylbutazone and other NSAIDs contraindicated in renal impairment.

Comparative Pharmacology Studies Evaluating EP4 Antagonists Versus COX Inhibitors

N-Ethyl-N,2-diphenylbutanamide serves as an appropriate EP4 antagonist tool compound for head-to-head comparisons against NSAIDs such as phenylbutazone [6] in studies designed to deconvolute the relative contributions of COX inhibition versus EP4 blockade to anti-inflammatory and analgesic outcomes. The distinct mechanism of action—direct EP4 antagonism versus COX inhibition—enables researchers to determine whether EP4-selective intervention can recapitulate NSAID efficacy while avoiding the gastrointestinal and renal toxicities associated with global prostaglandin suppression [7].

EP4 Antagonist Screening Cascades Requiring a Potent Reference Compound with Documented Cross-Assay Reproducibility

With IC50 values of 2.70 nM (β-arrestin recruitment), 4.30 nM (calcium flux), and 5 nM (cAMP) at human EP4 [1], N-ethyl-N,2-diphenylbutanamide demonstrates consistent sub-10 nM potency across three orthogonal assay platforms. This cross-assay reproducibility makes it an ideal reference standard for establishing EP4 antagonist screening cascades, validating new assay formats, and benchmarking novel EP4 antagonist chemotypes. The availability of both human and mouse potency data (24 nM mouse EP4 IC50) [1] further supports its use in translational screening workflows requiring cross-species comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-N,2-diphenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.